molecular formula C30H30N6O9S2 B2629978 diethyl 5-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393847-87-5

diethyl 5-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2629978
M. Wt: 682.72
InChI Key: MMSOOSBIGILWHV-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a 4-methoxybenzamido group and a 4-nitrophenyl group. The compound also contains a thiophene ring, which is another type of heterocyclic compound, and this ring is substituted with an acetamido group and a carboxylate group.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact order of steps would depend on the reactivity of the different functional groups and the conditions under which the reactions can be carried out.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring and the thiophene ring would likely contribute to the rigidity of the molecule, while the other functional groups could potentially participate in various types of intermolecular interactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate groups could make the compound more polar, which could influence its solubility in different solvents.


Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazards analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it. This could include wearing appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used for some other purpose, future research could focus on optimizing its synthesis or studying its reactivity.


properties

IUPAC Name

diethyl 5-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O9S2/c1-5-44-28(39)24-17(3)25(29(40)45-6-2)47-27(24)32-23(37)16-46-30-34-33-22(35(30)19-9-11-20(12-10-19)36(41)42)15-31-26(38)18-7-13-21(43-4)14-8-18/h7-14H,5-6,15-16H2,1-4H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSOOSBIGILWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 5-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate

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